Imipramine pamoate Imipramine pamoate
Brand Name: Vulcanchem
CAS No.: 10075-24-8
VCID: VC0195987
InChI: InChI=1S/C23H16O6.2C19H24N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,8-11H,7,12-15H2,1-2H3
SMILES: CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Molecular Formula: C61H64N4O6
Molecular Weight: 949.2 g/mol

Imipramine pamoate

CAS No.: 10075-24-8

VCID: VC0195987

Molecular Formula: C61H64N4O6

Molecular Weight: 949.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Imipramine pamoate - 10075-24-8

Description

Imipramine pamoate is a tricyclic antidepressant used to alleviate symptoms of depression, with endogenous depression being more likely to respond to treatment . Optimal therapeutic effects may require one to three weeks of treatment . It is available as capsules for oral administration in 75-, 100-, 125-, and 150-mg dosages, with each capsule containing imipramine pamoate equivalent to 75, 100, 125, and 150 mg of imipramine hydrochloride . Imipramine pamoate does not act primarily by stimulation of the central nervous system; its clinical effect is hypothesized to result from the potentiation of adrenergic synapses through blocking norepinephrine uptake at nerve endings .

Chemically, imipramine pamoate is a fine, yellow, tasteless, odorless powder that is soluble in ethanol, acetone, ether, chloroform, and carbon tetrachloride, but insoluble in water . The use of imipramine pamoate is contraindicated with monoamine oxidase inhibitors (MAOIs) intended to treat psychiatric disorders or within 14 days of stopping treatment with imipramine pamoate due to the increased risk of serotonin syndrome . It is also contraindicated during the acute recovery period after a myocardial infarction .

Imipramine itself is a dibenzazepine-derivative TCA, structurally similar to phenothiazines, and is a potent inhibitor of serotonin and norepinephrine reuptake . Similar to imipramine, amitriptyline is another tertiary amine TCA that is more potent at inhibiting serotonin reuptake compared to secondary amine TCAs like nortriptyline and desipramine .

CAS No. 10075-24-8
Product Name Imipramine pamoate
Molecular Formula C61H64N4O6
Molecular Weight 949.2 g/mol
IUPAC Name 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine
Standard InChI InChI=1S/C23H16O6.2C19H24N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,8-11H,7,12-15H2,1-2H3
Standard InChIKey BPQZYOJIXDMZSX-UHFFFAOYSA-N
SMILES CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Canonical SMILES CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Appearance Solid
Purity > 95%
Synonyms 4,4'-Methylenebis(3-hydroxy-2-naphthoic acid)-3-(10,11-dihydro-5H-dibenzo(b,f)azepin-5-yl)-N,N-dimethyl-1-propanamine (1:2)
Imidobenzyle
Imipramine
Imipramine Hydrochloride
Imipramine Monohydrochloride
Imipramine Pamoate
Imizin
Janimine
Melipramine
Norchlorimipramine
Pryleugan
Tofranil
PubChem Compound 24904
Last Modified Feb 18 2024

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